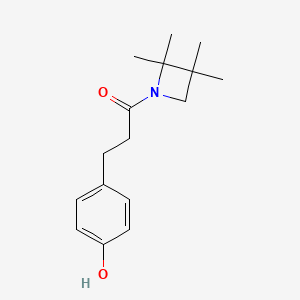![molecular formula C17H21ClN2O3 B7648333 3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)
3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide selectively binds to the mGluR1 receptor and inhibits its activation by glutamate. This leads to a reduction in the release of excitatory neurotransmitters such as glutamate and an increase in the release of inhibitory neurotransmitters such as GABA. This modulation of neurotransmission leads to a reduction in neuronal excitability and a decrease in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the central nervous system. It has been found to reduce the release of glutamate and increase the release of GABA, leading to a reduction in neuronal excitability. It has also been shown to reduce the activity of the NMDA receptor, which is involved in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide is a selective antagonist of mGluR1 and has been extensively studied for its potential therapeutic applications in various neurological disorders. However, its use in lab experiments has some limitations. It is a relatively expensive compound and requires specialized equipment for its synthesis. Moreover, its effects on other glutamate receptors and neurotransmitters need to be studied in more detail.
Orientations Futures
3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide has shown promising results in various preclinical studies, and its potential therapeutic applications in neurological disorders need to be studied in more detail. Future research should focus on the development of more potent and selective mGluR1 antagonists and the identification of new therapeutic targets for the treatment of neurological disorders. Moreover, the effects of this compound on other neurotransmitters and receptors need to be studied in more detail to understand its mechanism of action better.
Méthodes De Synthèse
3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide can be synthesized by reacting 3-chloro-4-hydroxybenzoic acid with cyclopentylamine and cyclopropylmethyl isocyanate. The resulting product can be further esterified with ethanol to obtain this compound. This synthesis method has been described in detail in various research articles.
Applications De Recherche Scientifique
3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, epilepsy, and migraine. It has been found to be effective in reducing the symptoms of these disorders by modulating the glutamatergic neurotransmission.
Propriétés
IUPAC Name |
3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c18-13-9-12(5-6-14(13)21)15(22)20-17(7-1-2-8-17)16(23)19-10-11-3-4-11/h5-6,9,11,21H,1-4,7-8,10H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASAGBHAFRRJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC2CC2)NC(=O)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B7648251.png)
![2,4,5-trifluoro-3-hydroxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7648259.png)
![2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7648271.png)
![3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B7648276.png)
![3-(3-chloro-4-hydroxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]propanamide](/img/structure/B7648285.png)
![N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)

![N-[[2-(2-hydroxyethoxy)phenyl]methyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648308.png)

![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![(7-bromo-5-methyl-1-benzofuran-2-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7648342.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)